molecular formula C18H16BrClN2O2S B2722448 (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-50-1

(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2722448
CAS No.: 865162-50-1
M. Wt: 439.75
InChI Key: UOZBKGBXXWEWQW-UZYVYHOESA-N
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Description

This compound belongs to the benzothiazole-2-ylidene benzamide class, characterized by a planar benzo[d]thiazol-2(3H)-ylidene core linked to a benzamide moiety via an imine bond in the Z-configuration. Key structural features include:

  • Bromine at position 2 of the benzamide ring.
  • Chlorine at position 6 of the benzothiazole ring.
  • A 2-ethoxyethyl group at position 3 of the benzothiazole, enhancing hydrophilicity and conformational flexibility.

The Z-configuration stabilizes the molecule through intramolecular interactions, which may influence its reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2S/c1-2-24-10-9-22-15-8-7-12(20)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBKGBXXWEWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The process may include:

    Formation of Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine and Ethoxyethyl Groups: Chlorination can be performed using reagents like thionyl chloride, while the ethoxyethyl group can be introduced through an alkylation reaction.

    Bromination: The bromine atom is introduced using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Formation of Benzamide: The final step involves the reaction of the benzothiazole derivative with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • Benzothiazole Core : A heterocyclic structure containing sulfur and nitrogen, known for its biological activity.
  • Bromine and Chlorine Substituents : These halogen atoms enhance the compound's reactivity and biological properties.
  • Ethoxyethyl Side Chain : This moiety improves solubility and bioavailability.

Medicinal Chemistry

The compound is being explored for its potential as an anticancer agent due to the presence of the benzothiazole moiety, which is associated with various pharmacological activities.

Case Study: Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. In vitro studies indicate that (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Biological Studies

This compound serves as a valuable biological probe for studying enzyme inhibition and receptor binding interactions.

Material Science

The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics.

Application Example

Research into polymer composites incorporating benzothiazole derivatives has shown enhanced thermal stability and electrical conductivity, suggesting potential applications in electronic devices .

Chemical Synthesis

This compound can act as a building block for synthesizing more complex molecules, facilitating the development of novel chemical entities with desired properties.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the benzothiazole core.
  • Introduction of the ethoxyethyl group via alkylation.
  • Formation of the ylidene structure through condensation reactions.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideSimilar structure with bromineAnticancer
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideChlorine substitution instead of bromineAntimicrobial
(Z)-N-(6-fluoro-3-(2-propoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideFluorine substitution; different side chainAntiviral

Mechanism of Action

The mechanism of action of (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

    Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions, electronic properties, and steric profiles. Below is a comparative analysis:

Compound Benzothiazole Substituents Benzamide Substituents Key Differences
Target Compound 6-Cl, 3-(2-ethoxyethyl) 2-Br Balanced hydrophilicity from 2-ethoxyethyl; moderate steric bulk.
N-(6-Bromo-3-ethylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Br, 3-Ethyl 4-(N,N-Dimethylsulfamoyl) Bromine at benzothiazole position 6; sulfonamide group enhances electron withdrawal.
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 6-(methylsulfonyl), 3-(2-ethoxyethyl) 2-Br Methylsulfonyl at position 6 increases polarity and hydrogen-bonding capacity.
Substituent Impact:
  • Methylsulfonyl (): Introduces strong electron-withdrawing effects, improving solubility and interaction with polar residues in enzymes.
  • Position 3 of Benzothiazole :
    • 2-Ethoxyethyl (Target) : Offers greater hydrophilicity and flexibility compared to ethyl (), possibly enhancing metabolic stability.
  • Benzamide Substituents: 2-Bromo (Target and ): Moderately electron-withdrawing; bromine’s size may hinder rotation or interaction with hydrophobic pockets.

Reactivity Trends

  • Bromine in position 2 of the benzamide (Target) is less reactive toward nucleophilic substitution compared to bromine in imidazothiadiazole derivatives (e.g., ), where steric and electronic factors facilitate substitution by amines. The benzothiazole core in the target compound likely stabilizes the bromine via resonance, reducing its susceptibility to displacement .

Pharmacological Considerations

  • Methylsulfonyl derivatives () : Often explored as kinase inhibitors due to their polar interactions.
  • Sulfonamide-containing analogs () : Linked to antimicrobial or anti-inflammatory activity in preclinical studies.
  • The target’s chlorine and 2-ethoxyethyl groups may optimize blood-brain barrier penetration or reduce toxicity compared to brominated analogs.

Biological Activity

(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromine atom at the 2-position,
  • A chlorine atom at the 6-position of the benzothiazole ring,
  • An ethoxyethyl side chain contributing to its lipophilicity and potential bioactivity.

This unique combination of substituents enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation, particularly in cancer cells.
  • Receptor Modulation: It can bind to various receptors, altering their activity and influencing signaling pathways associated with disease progression.

Biological Activity Overview

Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:

Activity TypeDescriptionReference
Anticancer Inhibits proliferation of tumorigenic cell lines; selective cytotoxicity observed.
Antimicrobial Exhibits activity against various bacterial strains; potential for developing new antibiotics.
Antioxidant Scavenges free radicals; may protect cells from oxidative stress.
Anti-inflammatory Inhibits pro-inflammatory enzymes; potential for treating inflammatory diseases.

Case Studies

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of various benzothiazole derivatives on tumorigenic cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types. For instance, derivatives showed selective cytotoxicity against the WI-38 VA-13 subline without affecting normal cells .
  • Antimicrobial Properties:
    The compound was tested against a panel of bacterial strains, revealing substantial antibacterial activity. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .
  • Antioxidant and Anti-inflammatory Effects:
    In vitro assays demonstrated that this compound could effectively scavenge reactive oxygen species (ROS) and inhibit 5-lipoxygenase (LO), an enzyme involved in inflammatory responses. These findings highlight its potential in treating oxidative stress-related conditions .

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